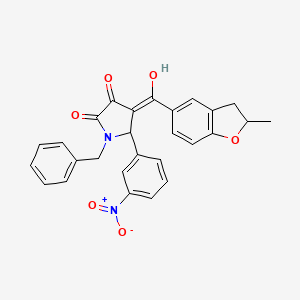

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one

Description

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a fused pyrrole and benzofuran ring system. Let’s break down its structure:

Benzofuran Ring: The compound contains a benzofuran ring, which is a five-membered ring fused to a benzene ring. This structural motif imparts unique properties to the compound.

Nitrophenyl Group: The presence of a nitro group (-NO₂) on the phenyl ring contributes to its reactivity and potential biological activity.

Hydroxy and Carbonyl Groups: The hydroxy group (-OH) and carbonyl group (C=O) are essential functional groups that influence its chemical behavior.

Properties

Molecular Formula |

C27H22N2O6 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(4Z)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C27H22N2O6/c1-16-12-20-13-19(10-11-22(20)35-16)25(30)23-24(18-8-5-9-21(14-18)29(33)34)28(27(32)26(23)31)15-17-6-3-2-4-7-17/h2-11,13-14,16,24,30H,12,15H2,1H3/b25-23- |

InChI Key |

NRMQHOGQBHVZPJ-BZZOAKBMSA-N |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])/O |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a benzofuran-5-carboxylic acid derivative with a benzaldehyde in the presence of a base. The benzyl group is introduced during this step.

Reaction Conditions: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., ethanol or dichloromethane). Acidic workup and purification steps yield the desired product.

Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations and drug development.

Chemical Reactions Analysis

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various reactions:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: Reduction of the nitro group can yield an amino group.

Substitution: The benzyl group may undergo nucleophilic substitution reactions.

Cyclization: Intramolecular cyclization reactions can form fused ring systems.

Common reagents include strong acids, bases, and reducing agents. The major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in diverse fields:

Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.

Chemical Biology: Researchers study its interactions with biological macromolecules.

Materials Science: Its unique structure inspires novel materials.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It may target specific enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related compounds such as benzofurans, pyrroles, and nitrophenyl derivatives. Its distinctive structure sets it apart.

Remember that this compound’s potential lies in its versatility and unexplored properties. Researchers continue to unravel its secrets, and its applications may expand in the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.